molecular formula C15H18N2O3 B8606941 tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate

tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate

Cat. No. B8606941
M. Wt: 274.31 g/mol
InChI Key: GFPAHKINDNKONS-UHFFFAOYSA-N
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Patent
US09388199B2

Procedure details

To a solution of tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate (4 g, 12.4 mmol) in CH2Cl2 (45 mL) was added TFA (15 mL, 195.0 mmol), and the reaction mixture was stirred at RT overnight. Then was then diluted with CH2Cl2 and MeOH, and volatiles were evaporated under reduced pressure to afford the title compound: MS: 219 [M+H]+; tR (HPLC conditions d): 2.78 min.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([O:16]C(C)(C)C)=[O:15])[N:5]=1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl.CO>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[N:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)C1=NN(C2=CC=CC=C12)CC(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)C1=NN(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.